![molecular formula C20H20N4O5S2 B2610548 4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 955856-69-6](/img/structure/B2610548.png)
4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide”, there is related research on the synthesis of similar compounds . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique
Intramolecular Cyclization and Cyclofunctionalization
The compound has been used in the intramolecular cyclization of derivatives of unsaturated compounds, leading to the formation of various heterocyclic structures. For instance, cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid yielded tetrahydro-5H-thieno[3,2-b]azepin-5-ones and pyrrolidin-2-ones. Cyclofunctionalization with chlorosulfanylarenes further led to the formation of arylsulfanyl-substituted derivatives. Such reactions exemplify the versatility of the compound in synthesizing structurally complex and diverse heterocycles (Danilyuk et al., 2016).
Synthesis of Azo Compounds and Metal Complexation
The compound is pivotal in the synthesis of new azo compounds and their metal complexes. For example, azo compounds synthesized by reacting phenol, 4-tert-butyl phenol, and 8-hydroxy quinoline with coupling components led to the formation of metal complexes characterized by various spectroscopic techniques. These complexes were square-planar with a metal: ligand ratio of 1:2, highlighting their potential in coordination chemistry and material science applications (Çetişli et al., 2002).
Antifungal Agent Synthesis
Another application involves the synthesis of derivatives with potential antifungal properties. The compound is involved in reactions leading to the formation of substituted benzamides and their alkoxy derivatives, which were characterized and screened for antifungal activity. This demonstrates the compound's utility in developing new pharmaceutical agents (Narayana et al., 2004).
Structural and Functional Analysis in Medicinal Chemistry
In medicinal chemistry, the compound's derivatives have been analyzed for their structure-function relationships. For instance, thiazolides, a class of anti-infectious agents, have their efficacy influenced by specific structural features of the compound. The variations in substituents significantly affect the biological activities, such as apoptosis induction in colorectal tumor cells, showcasing the compound's role in understanding and developing new therapeutic agents (Brockmann et al., 2014).
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c25-19(22-20-21-17-13-15(24(26)27)7-10-18(17)30-20)14-5-8-16(9-6-14)31(28,29)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKYDQVWEUQYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


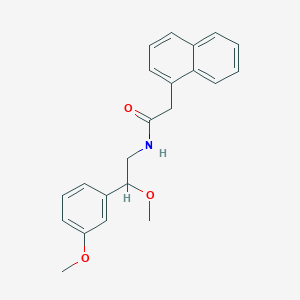
![[2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2610468.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2610469.png)
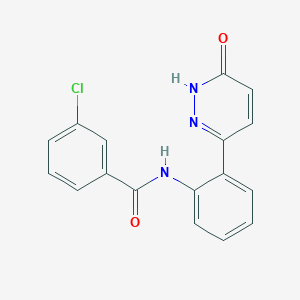
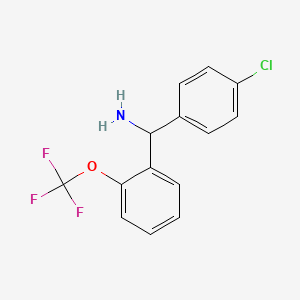
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2610472.png)
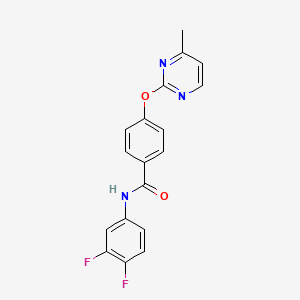
![methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2610475.png)
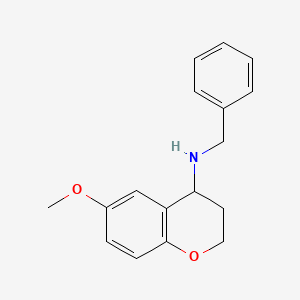
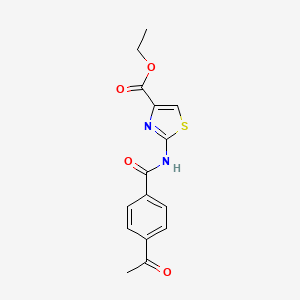
![1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2610482.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2610487.png)